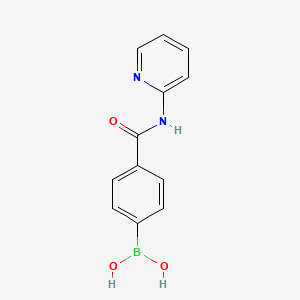
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
Descripción general
Descripción
Synthesis Analysis
This compound can be synthesized by the reaction of pyridine-2-carboxylic acid with 4-aminobenzeneboronic acid in the presence of diethyl ether and triethylamine. Protodeboronation of pinacol boronic esters is a significant step in the synthesis process .Molecular Structure Analysis
The molecular formula of this compound is C14H12B N2O3. It exhibits acidic properties due to the presence of the boronic acid functional group.Chemical Reactions Analysis
The compound is involved in various chemical reactions. For example, it can undergo protodeboronation, a process that is not well developed for alkyl boronic esters . The compound can also participate in Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The compound has a melting point of 214-216°C and a molecular weight of 274.07 g/mol. It is sparingly soluble in water. The compound has a density of 1.33g/cm3 .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Novel Compounds : 4-(Pyridin-2-yl)phenylboronic acid has been utilized in the synthesis of various complex molecules. For instance, it played a key role in synthesizing phosphorescent ligands and carbazole derivatives, showing significant shifts in absorbance and emission spectrum, indicating potential in materials science and photonics (Gao Xi-cun, 2010).
Antimicrobial Compound Synthesis : This compound has been used in the synthesis of new 1,2,4-triazoles, which were evaluated for their antimicrobial activities, showcasing its potential in medicinal chemistry and drug development (Hacer Bayrak et al., 2009).
Catalysis in Chemical Reactions : It acts as a catalyst in the dehydrative condensation between carboxylic acids and amines, demonstrating its efficiency in facilitating complex chemical reactions (K. Ishihara & Yanhui Lu, 2016).
Material Science and Chemistry
Creation of Molecular Solids : In material science, 4-pyridinylboronic acid is crucial in the self-assembly and exfoliation of molecular solids. Its ability to form tetrameric macrocycles via B–N bond formation indicates its importance in the development of new materials (L. Fornasari et al., 2018).
Functionalized Pyridines Synthesis : The compound is essential in the creation of functionalized pyridines, which are key in various chemical and industrial applications. Its reactivity with different nucleophiles leads to the formation of diverse substituted pyridines (A. Schmidt et al., 2006).
Biochemical and Pharmaceutical Applications
Development of Chemosensors : The derivatives of 4-pyridinylboronic acid have been used in the design of chemosensors for highly sensitive and selective detection of specific ions like mercury, showcasing its potential in environmental monitoring and safety applications (Jianting Pan et al., 2015).
Corrosion Inhibition : Schiff’s bases derived from 4-pyridinylboronic acid have shown effectiveness as corrosion inhibitors, indicating its potential in industrial maintenance and material longevity (K. R. Ansari et al., 2014).
Enantioselective Recognition : In a novel application, an achiral polymer synthesized from a derivative of 4-pyridinylboronic acid has shown potential for enantioselective recognition, which is crucial in various biochemical processes (Guo Wei et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(15-11-3-1-2-8-14-11)9-4-6-10(7-5-9)13(17)18/h1-8,17-18H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAZDTWQWNXKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657275 | |
| Record name | {4-[(Pyridin-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-25-1 | |
| Record name | {4-[(Pyridin-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-2-yl)aminocarbonylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


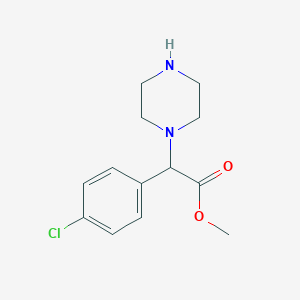
![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)
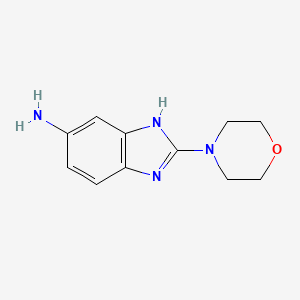


![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)

![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)
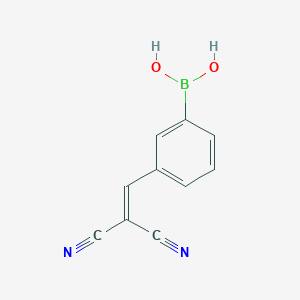
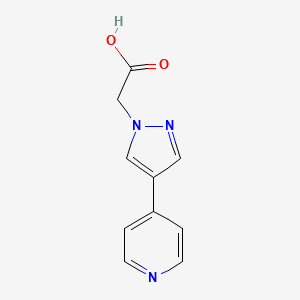
![4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1438443.png)
![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)
![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)
![(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1438447.png)
